![molecular formula C3O5-2 B1226002 Oxomalonate](/img/structure/B1226002.png)
Oxomalonate
Overview
Description
Oxomalonate(2-) is an oxo dicarboxylate. It derives from a malonate(2-). It is a conjugate base of an oxomalonate(1-).
Scientific Research Applications
Oxomalonate in Enzyme Inhibition and Structural Analysis
Oxomalonate, a competitive inhibitor of Oxaloacetate Decarboxylase (OAD), significantly impacts the enzyme's structure and function. Spectroscopic studies have shown that oxomalonate binding affects the tryptophan environment of OAD's carboxyltransferase subunit. These findings are vital for understanding the enzyme's role in citrate fermentation and its potential applications in bioenergetics (Granjon et al., 2010).
Oxomalonate in Nucleoside Derivative Synthesis
Oxomalonate has shown unique properties as a detritylating reagent, particularly in the synthesis of deoxyribonucleoside derivatives. Its ability to react with different modified trityl groups, depending on the basicity of the protected bases, highlights its versatility in nucleic acid chemistry (Sekine, 1994).
Oxomalonate in Organic Synthesis
Oxomalonate serves as a conjunctive reagent in the synthesis of diethyl allylmalonates or 2-arylalkanoic esters through reductive α-deoxygenation. This method, involving ester enolates, showcases oxomalonate's role in organic synthesis and functional group transformations (Pardo et al., 1981).
Oxomalonate in Tricarbonyl Chemistry
The formation of oxomalondiamides from derivatives of oxalic acid monoamides demonstrates oxomalonate's application in tricarbonyl chemistry. This process, involving labile triacyl nitriles, is crucial for developing new synthetic methods and materials (Wasserman et al., 2000).
Oxomalonate in Chemical Modification of Polystyrene
Oxomalonate plays a significant role in the chemical modification of polystyrene, leading to the synthesis of functionalized polymers. The synthesis of diethyl oxomalonate-functionalized polystyrene and its subsequent transformations highlight oxomalonate's potential in polymer science (Raja & Dhamodharan, 2001).
Oxomalonate in Hydrogen Bonding Studies
Research on diethyl α-hydroximinomalonate showcases oxomalonate's role in understanding hydrogen bonding, particularly in oximes and their acid salts. This contributes to the broader understanding of molecular interactions and structural chemistry (Jackson, 1969).
properties
IUPAC Name |
2-oxopropanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2O5/c4-1(2(5)6)3(7)8/h(H,5,6)(H,7,8)/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEVLJKYYUVTRC-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3O5-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxomalonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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